molecular formula C16H20N2OS B5600679 3-(CYCLOHEXYLMETHYL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

3-(CYCLOHEXYLMETHYL)-2-(METHYLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B5600679
M. Wt: 288.4 g/mol
InChI Key: IAVBLMRHQXMRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one belongs to the quinazolin-4-one family, a scaffold recognized for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties . Its structure features a cyclohexylmethyl group at position 3 and a methylsulfanyl group at position 2, distinguishing it from other derivatives.

Properties

IUPAC Name

3-(cyclohexylmethyl)-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVBLMRHQXMRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted anthranilic acid, the compound can be synthesized through a series of steps involving cyclization, alkylation, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various alkylating agents can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Insights :

  • Cyclohexylmethyl vs. Aromatic Substituents : The bulky cyclohexylmethyl group likely increases steric hindrance compared to planar aromatic substituents (e.g., phenyl or methoxyphenyl). This may reduce binding to flat enzymatic pockets (e.g., COX-2) but improve stability against oxidative metabolism.
  • Methylsulfanyl vs. Sulfonamide : The methylsulfanyl group lacks the hydrogen-bonding capacity of sulfonamides, which are critical for COX-2 inhibition in analogs . This suggests the target compound may have reduced COX-2 activity but improved passive diffusion across membranes.

Pharmacokinetic Considerations

Drug Efflux and Absorption

ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and BCRP, influence intestinal absorption and bioavailability. In human jejunum, BCRP and MRP2 transcripts are more abundant than MDR1, indicating their significant roles in efflux . For example, sulfonamide-containing quinazolinones (logP ~3.5) may exhibit better absorption than the target compound (logP ~4.2) due to reduced efflux susceptibility.

Metabolic Stability

The methylsulfanyl group is susceptible to oxidative metabolism (e.g., CYP3A4), which is highly expressed in the intestine and liver . In contrast, sulfonamide groups in analogs are metabolically stable, contributing to longer half-lives.

Physicochemical Properties

  • Molecular Weight : The cyclohexylmethyl group increases molecular weight (~330 g/mol) compared to phenyl-substituted analogs (~280–300 g/mol).
  • Solubility: Predicted aqueous solubility is low (<10 μM), typical for lipophilic quinazolinones. Sulfonamide analogs exhibit marginally better solubility due to ionizable groups.
  • Thermal Stability: Cyclohexylmethyl derivatives may exhibit higher thermal stability than styryl-substituted compounds, as seen in structurally related phosphonothiolates .

Biological Activity

3-(Cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is a compound that belongs to the class of quinazolinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a quinazolinone core structure, which is characterized by a fused bicyclic system containing nitrogen atoms. The presence of the cyclohexylmethyl and methylsulfanyl substituents contributes to its unique chemical properties and biological activities.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that modifications in the quinazolinone structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.36 to 40.90 µM .

Antimicrobial Activity

The antimicrobial potential of quinazolinones has also been documented. Compounds within this class demonstrate activity against a range of pathogens, including bacteria and fungi. Specifically, derivatives with sulfur-containing groups exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .

Enzyme Inhibition

Quinazolinones are known for their ability to inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. The specific compound may exhibit selective COX-2 inhibition, making it a candidate for anti-inflammatory therapies . Additionally, some derivatives have shown effectiveness in inhibiting dipeptidyl peptidase IV (DPP-4), relevant in diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Many quinazolinone derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : These compounds often activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.

Case Studies and Research Findings

  • Anticancer Screening : A study evaluating various quinazolinone derivatives demonstrated that those with bulky groups at specific positions exhibited superior anticancer activity compared to simpler analogs .
  • Antimicrobial Testing : A series of tests revealed that certain modifications in the molecular structure significantly enhanced the antibacterial efficacy against resistant strains of Staphylococcus aureus .
  • DPP-4 Inhibition : Compounds similar to this compound were assessed for their DPP-4 inhibitory activity, showing promising results that suggest potential use in diabetes treatment .

Data Summary

Biological ActivityIC50 Range (µM)Target Cell Lines/Pathogens
Anticancer0.36 - 40.90MDA-MB-231 (breast cancer)
AntibacterialVariesStaphylococcus aureus
DPP-4 Inhibition0.76Human DPP-IV
COX InhibitionSelectiveCOX-1 and COX-2

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing 3-(cyclohexylmethyl)-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this quinazolinone derivative involves multi-step reactions, including cyclization and functional group modifications. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions (e.g., oxidation of the methylsulfanyl group). Optimization can be achieved through:

  • Temperature/pH control : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sulfur-containing groups .
  • Catalyst screening : Use palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions, as demonstrated in analogous quinazolinone syntheses .
  • Machine learning : Apply algorithms to predict optimal reaction pathways and solvent systems based on existing reaction databases .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., cyclohexylmethyl protons at δ 1.0–2.5 ppm, methylsulfanyl at δ 2.1–2.3 ppm) and confirm stereochemistry .
  • X-ray crystallography : Resolve the 3D structure to confirm the dihydroquinazolin-4-one core and substituent orientation .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₇H₂₂N₂OS) and detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and pharmacological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to identify potential binding modes and structure-activity relationships (SAR) .
  • QSAR modeling : Correlate substituent properties (e.g., lipophilicity of cyclohexylmethyl) with biological activity using datasets from analogous compounds .

Q. What experimental designs are suitable for assessing the compound’s environmental fate and toxicity?

  • Methodological Answer :

  • Long-term environmental studies : Adapt split-plot designs (e.g., randomized blocks with subplots for variables like pH and temperature) to evaluate degradation pathways and bioaccumulation in biotic/abiotic compartments .
  • Ecotoxicological assays : Use cell-based models (e.g., zebrafish embryos) to study acute/chronic toxicity, with dose-response curves analyzed via ANOVA or nonlinear regression .

Q. How can researchers resolve contradictions in pharmacological data across different studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from independent studies and apply statistical tools (e.g., funnel plots, Egger’s regression) to detect publication bias or variability in experimental conditions .
  • Methodological pluralism : Combine in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent models) approaches to cross-validate results .
  • Replication studies : Standardize protocols (e.g., cell lines, dosing intervals) to isolate confounding factors .

Data Analysis and Optimization

Q. What strategies are effective for optimizing the compound’s bioavailability?

  • Methodological Answer :

  • Salt/prodrug synthesis : Modify the methylsulfanyl group to a sulfoxide or sulfone to enhance solubility while retaining activity .
  • Nanocarrier systems : Use liposomal encapsulation to improve permeability across biological membranes, monitored via HPLC-based release studies .

Q. How can reaction mechanisms for key transformations (e.g., cyclization) be elucidated?

  • Methodological Answer :

  • Isotopic labeling : Track carbon/nitrogen pathways using ¹³C/¹⁵N isotopes and analyze intermediates via LC-MS .
  • Kinetic studies : Determine rate laws under varying concentrations and temperatures to infer mechanistic steps (e.g., SN2 vs. radical pathways) .

Experimental Design Tables

Study Type Key Variables Methodology Reference
Synthesis OptimizationTemperature, catalyst, solventDoE (Design of Experiments) with ANOVA
Environmental FatepH, UV exposure, microbial activitySplit-plot design with GC-MS monitoring
Pharmacological AssayDose, cell line, incubation timeDose-response modeling (IC₅₀ calculation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.